molecular formula C10H12BrCl B1439334 4-Bromo-2-(tert-butyl)-1-chlorobenzene CAS No. 1020717-87-6

4-Bromo-2-(tert-butyl)-1-chlorobenzene

Cat. No. B1439334
M. Wt: 247.56 g/mol
InChI Key: FCQJUINLBFDQPV-UHFFFAOYSA-N
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Description

The compound “4-Bromo-2-(tert-butyl)-1-chlorobenzene” is likely a halogenated aromatic compound, specifically a derivative of benzene. It has a bromine atom at the 4th position, a tert-butyl group at the 2nd position, and a chlorine atom at the 1st position on the benzene ring .


Synthesis Analysis

The synthesis of such a compound would likely involve electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile towards electrophiles like bromine (Br2) or chlorine (Cl2). The tert-butyl group could be introduced through a Friedel-Crafts alkylation .


Molecular Structure Analysis

The molecular structure of this compound would consist of a benzene ring with a bromine atom, a chlorine atom, and a tert-butyl group attached to it. The positions of these substituents on the benzene ring could influence the compound’s reactivity .


Chemical Reactions Analysis

As an aromatic compound, “4-Bromo-2-(tert-butyl)-1-chlorobenzene” could undergo various types of reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Bromo-2-(tert-butyl)-1-chlorobenzene” would depend on its structure. As a halogenated aromatic compound, it would likely be a relatively stable, non-polar molecule. It might have a relatively high boiling point due to the presence of halogens .

Scientific Research Applications

  • Chemistry and Biology : The tert-butyl group, which is part of the “4-Bromo-2-(tert-butyl)-1-chlorobenzene” molecule, has unique reactivity patterns and is used in various chemical transformations. It also has relevance in nature and is implicated in biosynthetic and biodegradation pathways .

  • Pharmaceutical Intermediates : A similar compound, “2-Bromo-4,6-di-tert-butylphenol”, is used in pharmaceutical intermediates and as medicine .

  • Chemical Transformations : Another similar compound, “4-BROMO-2-TERT-BUTYL-1-METHOXYBENZENE”, is available from chemical suppliers, suggesting it may be used in various chemical transformations .

  • Chemistry and Biology : The tert-butyl group, which is part of the “4-Bromo-2-(tert-butyl)-1-chlorobenzene” molecule, has unique reactivity patterns and is used in various chemical transformations. It also has relevance in nature and is implicated in biosynthetic and biodegradation pathways .

  • Pharmaceutical Intermediates : A similar compound, “2-Bromo-4,6-di-tert-butylphenol”, is used in pharmaceutical intermediates and as medicine .

  • Chemical Transformations : Another similar compound, “4-BROMO-2-TERT-BUTYL-1-METHOXYBENZENE”, is available from chemical suppliers, suggesting it may be used in various chemical transformations .

Safety And Hazards

Like many halogenated organic compounds, “4-Bromo-2-(tert-butyl)-1-chlorobenzene” could potentially be hazardous. It’s important to handle it with care, avoid inhalation, skin contact, and eye contact .

Future Directions

The future directions for the study and use of “4-Bromo-2-(tert-butyl)-1-chlorobenzene” would depend on its properties and potential applications. It could be used as a building block in the synthesis of more complex molecules or studied for its reactivity and behavior under various conditions .

properties

IUPAC Name

4-bromo-2-tert-butyl-1-chlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrCl/c1-10(2,3)8-6-7(11)4-5-9(8)12/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCQJUINLBFDQPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-(tert-butyl)-1-chlorobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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